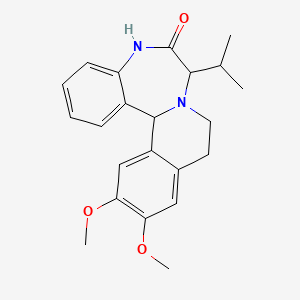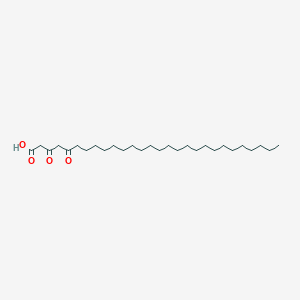
Diethyl (4-methoxyphenyl)(phenyl)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (4-methoxyphenyl)(phenyl)propanedioate is an organic compound with the molecular formula C21H24O5 It is a derivative of diethyl malonate, where the hydrogen atoms on the methylene group are replaced by a 4-methoxyphenyl and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl (4-methoxyphenyl)(phenyl)propanedioate can be synthesized through the alkylation of diethyl malonate. The process involves the following steps:
Formation of Enolate Ion: Diethyl malonate is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (4-methoxyphenyl)(phenyl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or sodium methoxide (NaOMe) are employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted malonates or other derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl (4-methoxyphenyl)(phenyl)propanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of diethyl (4-methoxyphenyl)(phenyl)propanedioate involves its reactivity as an ester. The ester groups can undergo hydrolysis to form carboxylic acids and alcohols. The compound’s reactivity is influenced by the presence of the 4-methoxyphenyl and phenyl groups, which can stabilize intermediates and transition states during chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A simpler ester with two ethyl groups.
Diethyl phenylmalonate: Contains a phenyl group instead of the 4-methoxyphenyl group.
Diethyl (4-methoxyphenyl)malonate: Contains only the 4-methoxyphenyl group.
Uniqueness
Diethyl (4-methoxyphenyl)(phenyl)propanedioate is unique due to the presence of both 4-methoxyphenyl and phenyl groups, which provide distinct electronic and steric effects. These groups can influence the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis .
Propriétés
Numéro CAS |
74610-82-5 |
|---|---|
Formule moléculaire |
C20H22O5 |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
diethyl 2-(4-methoxyphenyl)-2-phenylpropanedioate |
InChI |
InChI=1S/C20H22O5/c1-4-24-18(21)20(19(22)25-5-2,15-9-7-6-8-10-15)16-11-13-17(23-3)14-12-16/h6-14H,4-5H2,1-3H3 |
Clé InChI |
OHVUENKOYHZNNC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C1=CC=CC=C1)(C2=CC=C(C=C2)OC)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



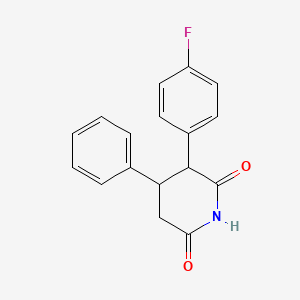
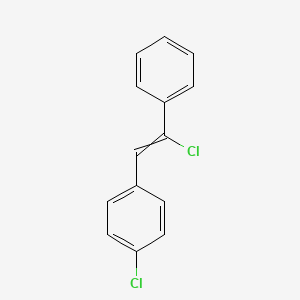
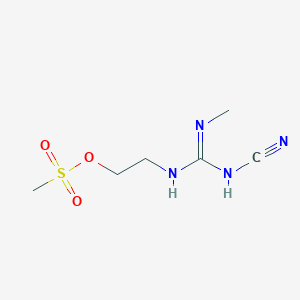

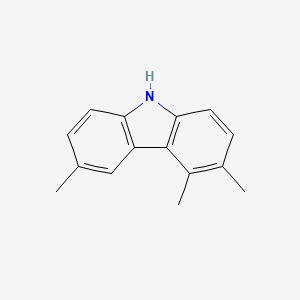
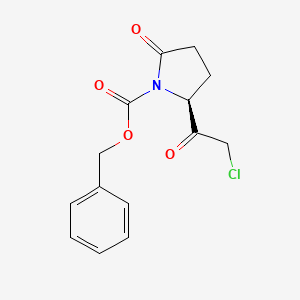
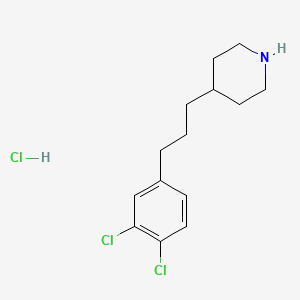


![N-[2-(3-butyl-1,3-diazinan-1-yl)ethyl]-N-phenylpropanamide;oxalic acid](/img/structure/B14436158.png)
![3-Nitro-2-[(5-nitrothiophen-2-yl)sulfanyl]thiophene](/img/structure/B14436173.png)
